molecular formula C26H37N3O3 B13685388 (S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide

(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide

Cat. No.: B13685388
M. Wt: 439.6 g/mol
InChI Key: REXNPCKFUAIATD-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including the presence of an amino group, a benzyloxyphenyl group, and a diethylamino group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxyphenyl intermediate.

    Introduction of the diethylamino group: The benzyloxyphenyl intermediate is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the diethylamino group.

    Formation of the final compound: The final step involves the reaction of the intermediate with a suitable amine derivative under specific reaction conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(methylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide
  • (S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(ethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide

Uniqueness

(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethylamino group, in particular, may influence its interactions with biological targets and its overall pharmacological profile.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

IUPAC Name

2-amino-N-[1-(diethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-3,3-dimethylbutanamide

InChI

InChI=1S/C26H37N3O3/c1-6-29(7-2)25(31)22(28-24(30)23(27)26(3,4)5)17-19-13-15-21(16-14-19)32-18-20-11-9-8-10-12-20/h8-16,22-23H,6-7,17-18,27H2,1-5H3,(H,28,30)

InChI Key

REXNPCKFUAIATD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C(C(C)(C)C)N

Origin of Product

United States

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